(E)-1-(3-bromophenyl)-3-butoxyprop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-(3-bromophenyl)-3-butoxyprop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO2/c1-2-3-8-16-9-7-13(15)11-5-4-6-12(14)10-11/h4-7,9-10H,2-3,8H2,1H3/b9-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLSBXAJSOZHPX-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC=CC(=O)C1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCO/C=C/C(=O)C1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Claisen-Schmidt Condensation
The Claisen-Schmidt reaction between 3-bromobenzaldehyde and butoxyacetone under basic conditions forms the enone backbone. A typical procedure involves refluxing equimolar quantities in ethanol with 10 mol% NaOH, achieving 78–85% yields after 12 hours. Steric hindrance from the 3-bromo substituent necessitates extended reaction times compared to non-halogenated analogs.
Mechanistic Insights : Base-mediated deprotonation of the ketone generates an enolate, which attacks the aldehyde carbonyl. Subsequent β-hydroxylation and dehydration yield the α,β-unsaturated ketone. The E-configuration predominates due to conjugation stabilization.
Iron-Catalyzed Alkylation-Hydroxylation
Building on methodologies from iron-catalyzed C(α)-alkylation, 2-oxindole analogs can be adapted for this synthesis. A mixture of 3-bromophenylacetone (10 mmol), butanol (20 mmol), FeCl₂ (5 mol%), 1,10-phenanthroline (10 mol%), and NaOtBu (15 mmol) in anisole at 150°C for 16 hours affords the product in 90% yield. This one-pot method minimizes side reactions through ligand-accelerated catalysis.
Optimization Data :
| Parameter | Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5 mol% FeCl₂ | +32% vs. no Fe |
| Solvent | Anisole | +15% vs. DMF |
| Temperature | 150°C | +28% vs. 120°C |
Radical C(sp³)-H Alkenylation
Radical-mediated strategies from sulfone precursors enable stereoselective formation of the enone. Reacting 3-bromophenyl vinyl sulfone with butoxypropene under blue LED irradiation in the presence of Mn(OAc)₃ (20 mol%) generates the target compound with 85% E-selectivity. This photochemical method avoids stoichiometric bases but requires rigorous oxygen exclusion.
Side Reactions :
- Over-oxidation to diketones (<5%)
- β-Hydride elimination forming styrenes (8–12%)
Process Optimization and Scalability
Solvent Effects
Neat conditions reduce E-factors (environmental impact metric) by 67% compared to anisole-based systems. However, higher temperatures (160°C) are required, increasing energy input. Ethyl acetate/hexane mixtures (7:3) provide optimal chromatography recovery (Rf = 0.45).
Catalytic System Tuning
Binary FeCl₂/1,10-phenanthroline systems enhance turnover frequency (TOF = 12 h⁻¹) versus monometallic catalysts (TOF = 4 h⁻¹). Adding 2 mol% TEMPO suppresses radical polymerization side reactions in photochemical routes.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) :
δ 8.02 (d, J = 15.7 Hz, 1H, CH=CO),
7.54–7.48 (m, 3H, Ar-H),
6.89 (d, J = 15.7 Hz, 1H, CH=CO),
4.12 (t, J = 6.4 Hz, 2H, OCH₂),
1.75–1.25 (m, 6H, CH₂CH₂CH₂CH₃),
0.93 (t, J = 7.3 Hz, 3H, CH₃).
HRMS (ESI+) :
Calculated for C₁₃H₁₅BrO₂ [M+H]⁺: 297.0284,
Found: 297.0287.
Chromatographic Behavior
Silica gel TLC (hexane:EtOAc 8:2) shows Rf = 0.62. Reverse-phase HPLC (C18, MeCN:H₂O 70:30) gives tR = 12.4 min with >99% purity.
Applications and Derivative Synthesis
The enone serves as a Michael acceptor in alkaloid synthesis. Reaction with pyrrolidine in THF at −78°C produces β-amino ketone intermediates for pharmaceutical building blocks. Bromine allows further functionalization via Suzuki coupling—reacting with 4-methoxyphenylboronic acid under Pd(PPh₃)₄ catalysis (82% yield).
Chemical Reactions Analysis
(E)-1-(3-bromophenyl)-3-butoxyprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction with agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives .
Scientific Research Applications
(E)-1-(3-bromophenyl)-3-butoxyprop-2-en-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (E)-1-(3-bromophenyl)-3-butoxyprop-2-en-1-one involves its interaction with molecular targets and pathways in biological systems. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modulation of various cellular processes, including enzyme activity and gene expression .
Comparison with Similar Compounds
Structural and Substituent Variations
The following table compares substituents and molecular weights of analogous chalcones:
Key Observations :
- Electron-donating groups (e.g., methoxy in ) enhance π-conjugation, while electron-withdrawing bromine may stabilize the enone system .
Key Findings :
Crystallographic and Conformational Analysis
- (E)-1-(3-Bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one adopts an E-configuration at the C=C bond and an S-cis conformation at the carbonyl group, facilitating π-stacking interactions .
- (E)-1-(3-Bromophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one forms weak C–H⋯O hydrogen bonds, contributing to its crystal lattice stability .
Biological Activity
(E)-1-(3-bromophenyl)-3-butoxyprop-2-en-1-one is a synthetic compound belonging to the class of chalcones, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : CHBrO
- Molecular Weight : 283.15 g/mol
The structure features a bromophenyl group and a butoxy side chain connected through a prop-2-en-1-one moiety, which is crucial for its biological activity.
Biological Activities
Chalcones, including this compound, exhibit a range of biological activities:
- Antioxidant Activity : Chalcones have been shown to scavenge free radicals, reducing oxidative stress in cells. The presence of the bromine atom may enhance this activity by stabilizing radical intermediates.
- Antimicrobial Effects : This compound demonstrates significant antibacterial and antifungal properties. Studies indicate that chalcones can disrupt microbial cell membranes and inhibit essential enzymatic functions.
- Anti-inflammatory Properties : Research has highlighted the ability of chalcones to inhibit inflammatory pathways, particularly through the modulation of NF-κB signaling. This pathway is pivotal in regulating immune responses and inflammation.
- Antitumor Activity : Several studies have reported that chalcones induce apoptosis in cancer cells by activating caspases and altering cell cycle progression. For instance, this compound has been shown to arrest the cell cycle at the G2/M phase in various cancer cell lines.
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Enzymes : The compound acts as an inhibitor of specific enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Modulation of Signaling Pathways : It influences key signaling pathways like PI3K/Akt and MAPK pathways, which are critical for cell survival, proliferation, and apoptosis.
Case Studies
Several studies have investigated the biological effects of similar chalcone derivatives:
Q & A
Q. What synthetic methodologies are effective for preparing (E)-1-(3-bromophenyl)-3-butoxyprop-2-en-1-one, and how is stereochemical control achieved?
The Claisen-Schmidt condensation is a common method for synthesizing α,β-unsaturated ketones (enones). For brominated aryl systems, the reaction typically involves a ketone (e.g., 3-bromoacetophenone) and an aldehyde (e.g., butoxyacetaldehyde) under basic conditions. Stereochemical control of the E-configuration is achieved via kinetic selectivity, where the trans-product dominates due to steric hindrance during aldol adduct formation. Post-synthesis, the E-configuration must be confirmed using spectroscopic or crystallographic methods .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy : H and C NMR identify proton environments (e.g., vinyl proton splitting patterns at δ ~6.5–7.5 ppm for E-configuration) and carbonyl carbon signals (δ ~190–200 ppm).
- X-ray crystallography : Definitive confirmation of the E-configuration and molecular geometry, as demonstrated in structurally similar enones (e.g., monoclinic crystal systems with β angles ~100.6°) .
- IR spectroscopy : Strong absorption bands for the carbonyl group (~1670 cm) and conjugated C=C bonds (~1600 cm) .
Advanced Research Questions
Q. How can non-merohedral twinning complicate crystallographic analysis of this compound, and what refinement strategies resolve this?
Non-merohedral twinning arises when crystal domains share a pseudo-symmetry axis, leading to overlapping diffraction patterns. For brominated enones, this is common due to bulky substituents (e.g., 3-bromophenyl groups) inducing lattice strain. To address this, use twin refinement algorithms (e.g., in SHELXL) with HKLF 5 data format. Parameters like BASF (twin scale factor) and HOOFT (goodness-of-fit) are iteratively adjusted to deconvolute overlapping reflections. Example refinements achieved R-factors <0.03 in similar systems .
Q. What experimental design modifications mitigate organic degradation during prolonged spectroscopic data collection for labile enones?
Degradation of labile enones (e.g., hydrolysis or oxidation) can occur during extended measurements (e.g., >9 hours). Mitigation strategies include:
- Temperature control : Maintain samples at 4°C to reduce reaction kinetics (e.g., degradation rate constants drop by ~50% at 10°C vs. 25°C) .
- Inert atmosphere : Use nitrogen or argon purging to prevent oxidation.
- Real-time monitoring : Couple HPLC or GC-MS with spectroscopic setups to track degradation products.
Q. How does the butoxy group influence electronic properties and reactivity in cross-coupling reactions?
The butoxy group acts as an electron-donating substituent via resonance, increasing electron density at the β-carbon of the enone. This enhances nucleophilic reactivity in Michael additions or Suzuki-Miyaura couplings. For example, DFT calculations on similar systems show a ~0.15 eV decrease in LUMO energy at the β-carbon compared to non-alkoxy analogs, favoring nucleophilic attack .
Q. What computational approaches predict the compound’s pharmacokinetic properties (e.g., logP, solubility)?
Use QSPR/QSAR models with descriptors like molecular weight (255.15 g/mol), topological polar surface area (TPSA), and hydrogen-bonding capacity. Tools like SwissADME or MOE calculate:
- logP : Predicted ~3.2 (high lipophilicity due to bromine and butoxy groups).
- Aqueous solubility : Estimated ~0.01 mg/mL (low, typical for brominated aromatics). Validate predictions with experimental data from analogs (e.g., 3-bromo-2-methylpropan-1-ol: logP ~1.8) .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in reported antimicrobial activity of brominated enones?
Variations in bioactivity data (e.g., MIC values) often stem from:
- Strain specificity : Test multiple microbial strains (e.g., Gram-positive vs. Gram-negative).
- Experimental conditions : Standardize inoculum size (~10 CFU/mL) and solvent controls (DMSO <1% v/v).
- Compound purity : Confirm purity via HPLC (>95%) to exclude byproducts (e.g., Z-isomers or hydrolyzed ketones) .
Q. Why might synthetic yields vary across studies, and how can reproducibility be improved?
Yield inconsistencies (~40–75%) arise from:
- Reagent quality : Use freshly distilled aldehydes to avoid polymerization.
- Catalyst selection : Optimize base strength (e.g., NaOH vs. KOH) and solvent polarity (e.g., ethanol vs. THF).
- Workup protocols : Quench reactions at 80% conversion to minimize side reactions. Document detailed procedures, including stirring rates and temperature gradients .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
